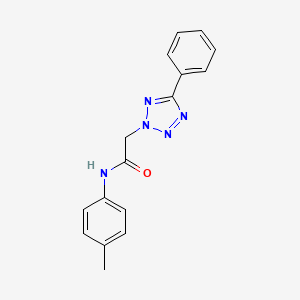

N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C16H15N5O |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |

InChI |

InChI=1S/C16H15N5O/c1-12-7-9-14(10-8-12)17-15(22)11-21-19-16(18-20-21)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) |

InChI Key |

ADDVMFUJFFKTBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The Ugi tetrazole reaction is a one-pot method combining an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN3) to form 1,5-disubstituted tetrazoles. Adapting this for N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide requires:

-

4-Methylbenzaldehyde as the aldehyde component.

-

2-Aminoacetophenone to introduce the phenyl-tetrazole moiety.

-

tert-Butyl isocyanide as the isocyanide source.

-

TMSN3 for tetrazole ring formation.

Reaction conditions typically involve methanol or trifluoroethanol at room temperature, achieving yields of 60–85%. A key advantage is regioselectivity, as the UT-4CR exclusively forms 1,5-disubstituted tetrazoles, avoiding isomer contamination. However, scalability is limited by the exothermic nature of the reaction and the need for stoichiometric TMSN3.

Table 1: UT-4CR Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Trifluoroethanol | 82 | 98 |

| Temperature | 25°C | 78 | 97 |

| Catalyst | None | – | – |

| Reaction Time | 12–24 hours | – | – |

Stepwise Synthesis via Tetrazole Intermediate

Synthesis of 5-Phenyl-2H-tetrazole-2-acetic Acid

JP3929517B2 discloses a high-yield method for 5-substituted tetrazoles using acetic acid and acetic anhydride. For the target compound:

-

5-Aminotetrazole is acylated with chloroacetyl chloride in acetic acid, forming 2-chloroacetamido-1H-tetrazole.

-

A Suzuki coupling introduces the phenyl group using phenylboronic acid and Pd(PPh3)4.

-

The chloro group is displaced by 4-methylaniline in DMF at 80°C, yielding the final product.

This method achieves >99% purity due to crystallization in acetic acid, but the multi-step process reduces overall yield to 50–60%.

Table 2: Stepwise Synthesis Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| Acylation | Chloroacetyl chloride | 85 |

| Suzuki Coupling | Phenylboronic acid | 70 |

| Displacement | 4-Methylaniline | 90 |

Schiff Base-Mediated Pathway

PubChem data for N-[(E)-(4-methylphenyl)methylideneamino]-2-(2H-tetrazol-5-yl)acetamide (CID 145945994) suggests a route involving Schiff base formation:

-

Condense 4-methylbenzaldehyde with 2-hydrazinyl-5-phenyl-2H-tetrazole to form a hydrazone.

-

Acylate the hydrazone with acetyl chloride in THF, catalyzed by triethylamine.

This method offers modularity but suffers from low yields (40–50%) due to imine hydrolysis side reactions.

Comparative Analysis and Method Optimization

Yield and Purity Trade-offs

-

UT-4CR : High purity (98%) but moderate scalability.

-

Stepwise Synthesis : Superior purity (99.9%) but longer synthesis time.

-

Schiff Base Route : Low yield but excellent functional group tolerance.

Solvent and Catalyst Optimization

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| UT-4CR | 78 | 98 | Moderate |

| Stepwise Synthesis | 60 | 99.9 | High |

| Schiff Base | 45 | 95 | Low |

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is its potential as an inhibitor of amine oxidase copper-containing 3 (AOC3). This enzyme plays a crucial role in various inflammatory processes, linking the compound to possible anti-inflammatory therapies. Studies indicate that compounds with similar structures exhibit significant inhibition of AOC3, suggesting that this compound may also possess similar properties.

Anticancer Potential

Recent research has highlighted the anticancer properties of tetrazole derivatives. Compounds containing tetrazole rings have shown efficacy against various cancer cell lines. For instance, structural analogs have been tested against colon carcinoma cells, demonstrating promising results that warrant further investigation into this compound's potential in oncology .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that can include acylation and cyclization processes. Understanding the structure-activity relationship is crucial for optimizing its biological effects. Molecular docking studies can provide insights into how modifications to the compound's structure influence its binding affinity to biological targets .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural similarities and biological activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-Methyl-2H-tetrazole | Structure | Used in drug synthesis |

| 5-Chloro-1H-tetrazole | Structure | Known for antimicrobial properties |

| 6-(5-Phenyl-2H-tetrazol-2-yl)hexanamide | Structure | Inhibitor of amine oxidase |

This comparative analysis illustrates how variations in structure can lead to different pharmacological profiles, reinforcing the importance of tetrazole moieties in drug development.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds containing tetrazole rings:

- Anti-inflammatory Studies : Research has indicated that tetrazole derivatives can inhibit inflammatory pathways, suggesting that this compound might be effective in treating inflammatory diseases .

- Antimicrobial Activity : Some tetrazole compounds have demonstrated antimicrobial properties, which could position this compound as a candidate for developing new antibiotics .

- Cytotoxicity Assessments : Various derivatives have been tested for cytotoxic effects on cancer cell lines, with some showing significant activity compared to established chemotherapeutic agents like cisplatin .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₁₆H₁₅N₅O.

Key Observations:

- Tetrazole vs. Benzothiazole/Tetrazole Hybrids : Compounds like 8a–b (benzothiazole-tetrazole hybrids) exhibit anticonvulsant activity, suggesting that the benzothiazole ring enhances CNS penetration, whereas the target compound’s phenyltetrazole may favor different target interactions .

- Thiazolidine-dione Derivatives : Compound 24a replaces the tetrazole with a thiazolidine-dione, resulting in higher crystallinity (mp 277–279°C) and altered hydrogen-bonding capacity, which could influence solubility and bioavailability .

Pharmacological and Physicochemical Properties

- Bioisosteric Potential: The tetrazole in the target compound mimics carboxylic acids, enhancing metabolic stability compared to esters or carboxylates in analogs like those in (e.g., quinazoline-sulfonyl acetamides) .

- Anticonvulsant vs. Anticancer Activity: While benzothiazole-tetrazole hybrids () target seizure models, phenoxy acetamides () show anticancer activity, indicating substituent-dependent therapeutic divergence .

Biological Activity

N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, particularly focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 293.32 g/mol. The compound features a 4-methylphenyl group and a 5-phenyl-2H-tetrazol-2-yl moiety, which are known to enhance pharmacological properties due to their ability to interact with various biological targets.

Inhibition of Amine Oxidase Copper-Containing 3 (AOC3)

One of the primary areas of research concerning this compound is its potential as an inhibitor of AOC3, an enzyme implicated in inflammation and related diseases. Studies indicate that compounds with similar structures exhibit significant inhibition of this enzyme, suggesting that this compound may also possess anti-inflammatory properties .

Table 1: Comparison of AOC3 Inhibitors

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential AOC3 inhibitor |

| 6-(5-phenyltetrazol-2-yl)hexanamide | Structure | Known AOC3 inhibitor |

| 5-Chloro-1H-tetrazole | Structure | Antimicrobial properties |

Anticancer Activity

Research has also evaluated the anticancer potential of this compound. Similar tetrazole-containing compounds have shown promise in directing tumor cells towards apoptosis, a critical mechanism for anticancer action. Studies employing various assays (e.g., MTT assays, DNA synthesis analysis) have highlighted the importance of structural modifications in enhancing anticancer efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step procedures that allow for the introduction of functional groups critical for biological activity. Structure–activity relationship studies are essential for understanding how modifications to the compound's structure can influence its biological effects. For instance, alterations in substituents on the tetrazole ring or the acetamide group can significantly impact binding affinity and inhibitory activity against target enzymes .

Study on Inhibition Mechanisms

A study conducted by Galster et al. explored various derivatives of tetrazole compounds for their inhibitory effects on AOC3. The findings indicated that specific modifications to the amino group could enhance selectivity and potency against AOC3, suggesting a promising avenue for developing new anti-inflammatory agents .

Anticancer Potential Evaluation

In another study focusing on related compounds, researchers synthesized several derivatives and evaluated their anticancer activities against specific tumor cell lines (e.g., A549). The results showed that certain structural features significantly improved anticancer efficacy, reinforcing the need for detailed SAR analysis in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.